2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide
CAS No.: 1334371-79-7
Cat. No.: VC4200379
Molecular Formula: C16H14N6O3
Molecular Weight: 338.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334371-79-7 |
|---|---|
| Molecular Formula | C16H14N6O3 |
| Molecular Weight | 338.327 |
| IUPAC Name | 2-[[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C16H14N6O3/c17-16(25)11-4-1-2-5-12(11)19-14(23)10-22-15(24)7-6-13(20-22)21-9-3-8-18-21/h1-9H,10H2,(H2,17,25)(H,19,23) |
| Standard InChI Key | ZEKQXQLOPFBGFP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |
Introduction
The compound 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide is a complex organic molecule that combines a pyridazine ring with a pyrazole moiety and an acetamido group linked to a benzamide structure. This unique combination of functional groups suggests potential biological activities, including anti-inflammatory, analgesic, and anticancer properties, which are common among pyrazole and pyridazine derivatives .
Synthesis
The synthesis of 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide likely involves multi-step organic synthesis techniques. A common approach might include:
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Formation of the Pyridazine-Pyrazole Core: This involves cyclization reactions to form the pyridazine ring with a pyrazole substituent.
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Introduction of the Acetamido Linker: This step involves coupling the pyridazine-pyrazole core with an acetamido group.
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Attachment of the Benzamide Group: The final step involves linking the acetamido group to a benzamide moiety.
Biological Activities
Pyrazole and pyridazine derivatives have been extensively studied for their biological activities, including:
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Anti-inflammatory and Analgesic Properties: Compounds similar to the one have shown potential in modulating inflammatory pathways and reducing pain .
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Anticancer Properties: These compounds have demonstrated activity against various cancer cell lines by interacting with enzymes involved in cell proliferation.
Potential Applications
Given its structural features, 2-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamido)benzamide could have applications in:
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Medicinal Chemistry: As a potential lead compound for developing drugs targeting inflammatory or cancer-related pathways.
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Pharmaceutical Research: Its unique structure makes it an interesting candidate for further modification and optimization.
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